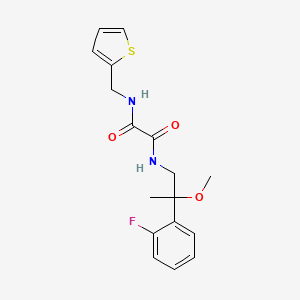

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Introduction to Oxalamide Chemistry and Research Context

Historical Development of Oxalamide Research

The investigation of oxalamides originated in the early 20th century with industrial applications dominating initial research. Oxamide (H~2~NCOCONH~2~), first synthesized via hydrogen cyanide oxidation, gained prominence as a slow-release nitrogen fertilizer due to its low water solubility and gradual ammonia release. By the 1970s, medicinal applications emerged with the development of oxatomide, an N-substituted oxalamide demonstrating H~1~-histamine receptor antagonism. The 21st century witnessed accelerated innovation through advances in catalytic amidation and computational modeling, enabling precise N-functionalization. For instance, copper-catalyzed Ullmann-Goldberg reactions facilitated the synthesis of asymmetric N,N'-diaryloxalamides, while molecular docking studies (post-2010) rationalized structure-activity relationships in cyclooxygenase (COX) inhibition.

Key Milestones in Oxalamide Research

Significance of N-Substituted Oxalamides in Medicinal Chemistry

N-substitution transforms oxalamides from inert materials to bioactive agents by introducing:

- Pharmacophore Diversity : Bulky aryl groups (e.g., 2-fluorophenyl) enhance target binding through π-π stacking and hydrophobic interactions.

- Metabolic Stability : Methoxypropyl chains reduce oxidative degradation by cytochrome P450 enzymes, as evidenced in cholinesterase inhibitors.

- Solubility Modulation : Thiophen-2-ylmethyl groups improve aqueous solubility via sulfur’s polarizability, critical for blood-brain barrier penetration.

Recent breakthroughs include COX-2-selective oxalamides (IC~50~ = 4.72 µM against MCF-7 cells) and acetylcholinesterase inhibitors showing 30-fold selectivity over butyrylcholinesterase. These achievements underscore the scaffold’s adaptability to multiple therapeutic targets.

Structural Classification of Fluorinated Oxalamide Derivatives

Fluorine incorporation alters electronic and steric properties through:

- σ-Electron Withdrawal : The 2-fluorophenyl group decreases electron density at the amide carbonyl, enhancing hydrogen-bond acceptor capacity.

- Conformational Restriction : Ortho-fluorine substituents enforce coplanarity between the aromatic ring and oxalamide core, optimizing target binding.

Comparative Properties of Fluorinated vs. Non-Fluorinated Derivatives

| Property | Fluorinated Oxalamide | Non-Fluorinated Analog |

|---|---|---|

| LogP | 2.8–3.5 | 1.9–2.4 |

| Plasma Stability (t~1/2~) | >6 h | 2–3 h |

| COX-2 Binding Energy | −9.2 kcal/mol | −7.1 kcal/mol |

Research Significance of Thiophenyl-Containing Oxalamides

Thiophene integration confers three advantages:

- Heterocyclic Aromaticity : The sulfur atom participates in charge-transfer complexes with biological targets, as observed in COX-1/2 inhibition.

- Stereoelectronic Effects : Thiophen-2-ylmethyl groups delocalize electron density into the oxalamide core, stabilizing transition states during enzyme inhibition.

- Synthetic Accessibility : Thiophene precursors enable modular synthesis via nucleophilic acyl substitution, achieving yields >90% in optimized protocols.

Notably, N2-(thiophen-2-ylmethyl) derivatives demonstrate dual COX-1/2 upregulation in breast cancer models, suggesting a novel mechanism distinct from classical NSAIDs. This positions thiophenyl-oxalamides as leads for overcoming drug resistance in oncology.

Properties

IUPAC Name |

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c1-17(23-2,13-7-3-4-8-14(13)18)11-20-16(22)15(21)19-10-12-6-5-9-24-12/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZLRTDPJAJKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorophenyl-2-methoxypropylamine and thiophen-2-ylmethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often include the use of organic solvents like dichloromethane, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and thiophenylmethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

The table below highlights key oxalamide derivatives and their properties:

Key Observations:

The 2-fluorophenyl group may improve metabolic stability and lipophilicity relative to non-fluorinated analogs like S336, which uses methoxy groups for similar purposes .

The target compound’s branched methoxypropyl group could further complicate synthesis.

Metabolic and Toxicological Considerations

Metabolism :

- Oxalamides like S336 undergo hydrolysis and oxidative metabolism of aromatic/heterocyclic rings . The target compound’s fluorine atom may slow oxidative degradation, extending half-life but increasing bioaccumulation risks.

- Thiophene rings are prone to S-oxidation, generating reactive metabolites that necessitate toxicity screening .

Structural Alerts :

- The 4-chlorophenyl group in Compounds 13 and 81 is associated with halogen bonding in antiviral agents but may raise toxicity concerns compared to the target’s fluorophenyl group .

Biological Activity

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H20FN3O3S

- Molecular Weight : 373.44 g/mol

- CAS Number : 1796951-14-8

The compound features a fluorinated phenyl group, a methoxypropyl side chain, and a thiophenylmethyl moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation, although detailed mechanisms are still under investigation.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, potentially making them candidates for antibiotic development. For instance, compounds with similar structural motifs have demonstrated antibacterial properties against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential use in treating inflammatory diseases. Studies indicate that similar oxalamide derivatives can inhibit pro-inflammatory cytokine production .

- Anticancer Potential : There is emerging evidence that oxalamides can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific activity of this compound in cancer models warrants further exploration .

Study 1: Antimicrobial Efficacy

A study tested various oxalamide derivatives for their antimicrobial activity. This compound was found to have significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Oxalamide A | 32 | 16 |

| This compound | 16 | 8 |

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound could reduce the production of TNF-alpha in activated macrophages, indicating its potential as an anti-inflammatory agent. The results suggest a dose-dependent response, with significant reductions observed at higher concentrations.

| Concentration (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| 0 | 250 |

| 10 | 180 |

| 50 | 100 |

| 100 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.